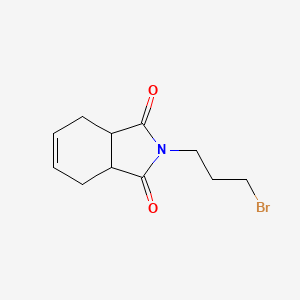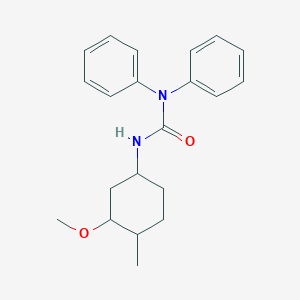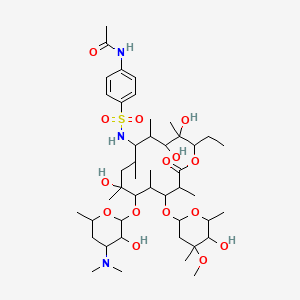
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride is a heterocyclic compound that belongs to the benzothiazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These derivatives undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave irradiation or catalytic processes to enhance the efficiency and yield of the reaction . The use of environmentally benign solvents and reagents is also a focus in industrial settings to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and pH levels to ensure the reaction proceeds efficiently .
Major Products Formed: The major products formed from these reactions include various substituted benzothiazine derivatives, which can exhibit a range of biological activities . These derivatives are often studied for their potential use in medicinal chemistry and other scientific fields .
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as an enzyme inhibitor, receptor antagonist, and antimicrobial agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound can form hydrogen bonds and π–π interactions with biological targets, allowing it to inhibit enzyme activity or block receptor sites . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-, hydrochloride include other benzothiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 2-amino-4H-3,1-benzoxazin-4-ones . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from similar compounds is its specific substituents, which can enhance its biological activity and selectivity for certain targets . This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
58435-37-3 |
|---|---|
Molekularformel |
C13H18ClNS |
Molekulargewicht |
255.81 g/mol |
IUPAC-Name |
4,4-diethyl-2-methyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C13H17NS.ClH/c1-4-13(5-2)11-8-6-7-9-12(11)15-10(3)14-13;/h6-9H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
BHJSNHQPVKBXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2SC(=N1)C)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
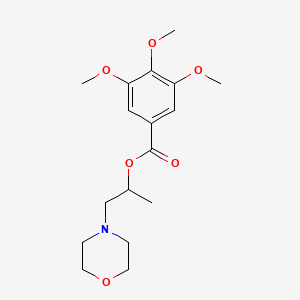
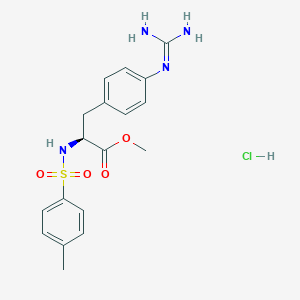

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
